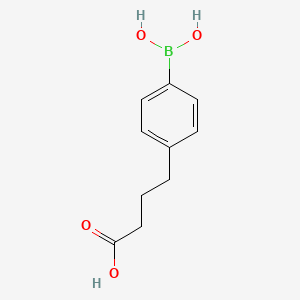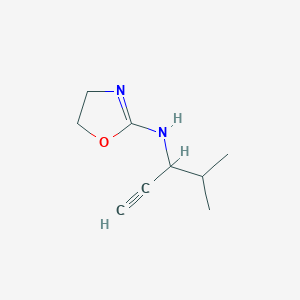
4-(4-Boronophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Boronophenyl)butanoic acid is an organic compound that contains a boronic acid functional group attached to a phenyl ring, which is further connected to a butyric acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Boronophenyl)butanoic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide (e.g., 4-bromophenylbutyric acid), organoboron compound (e.g., phenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a mixture of water and an organic solvent such as ethanol or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Boronophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-(4-Boronophenyl)butanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-Boronophenyl)butanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.
Boron Neutron Capture Therapy (BNCT): In BNCT, the compound is taken up by tumor cells and, upon exposure to thermal neutrons, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-(4-Boronophenyl)butanoic acid can be compared with other boronic acid derivatives:
4-Boronophenylalanine (BPA): Used in BNCT for cancer treatment, BPA is similar in its boron content but differs in its amino acid structure.
4-Formylphenylboronic acid: Used as a synthetic intermediate in pharmaceuticals and agrochemicals, it has a formyl group instead of a butyric acid chain.
Biphenyl-4,4’-diboronic acid: Used in the preparation of cycloparaphenylenes and organic thin-film transistors, it contains two boronic acid groups attached to a biphenyl structure.
Each of these compounds has unique properties and applications, highlighting the versatility of boronic acid derivatives in various fields.
Eigenschaften
Molekularformel |
C10H13BO4 |
|---|---|
Molekulargewicht |
208.02 g/mol |
IUPAC-Name |
4-(4-boronophenyl)butanoic acid |
InChI |
InChI=1S/C10H13BO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7,14-15H,1-3H2,(H,12,13) |
InChI-Schlüssel |
GKUYDOVOSQZMKF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)CCCC(=O)O)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzofuranol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,3-dihydro-](/img/structure/B8365457.png)












